アプタミン

概要

説明

この化合物は、抗酸化、抗菌、抗がん活性など、多様な薬理作用により注目を集めています .

2. 製法

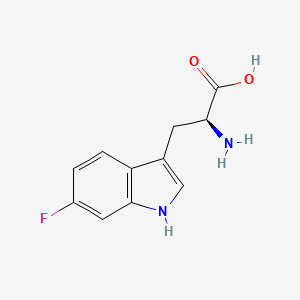

合成ルートと反応条件: アプタミンは、6,7-ジメトキシ-1-メチルイソキノリンから一連の反応によって合成できます。このプロセスには、C-8でのニトロ化、ニトロアルデヒドへの酸化、およびアルミナを塩基として用いたニトロメタンとの縮合が含まれ、アルコールが生成されます。 このアルコールの脱水によりニトロエテンが生成され、その後鉄-酢酸で処理してアプタミンが生成されます .

工業生産方法: アプタミンの具体的な工業生産方法はあまり詳しく記載されていませんが、通常は前述の手順をより大規模に行い、収率と純度を最適化しています。

科学的研究の応用

アプタミンは、幅広い科学研究における応用があります。

化学: アプタミンは、薬理作用が改善された新しい化合物を開発するための足場として役立っています.

生物学: さまざまな分子標的に結合する能力により、細胞プロセスやシグナル伝達経路を研究するために使用されます.

作用機序

アプタミンは、複数のメカニズムを通じてその効果を発揮します。

抗がん活性: PTEN/PI3K/AktやCDK2/4などのシグナル伝達経路を調節し、サイクリンD1/Eの調節を通じて細胞周期停止を誘導することで、がん細胞の増殖を阻害します.

抗菌活性: アプタミンは、細菌細胞プロセスを破壊することで、マイコバクテリアを含む病原性細菌に対して抗菌活性を示します.

類似化合物:

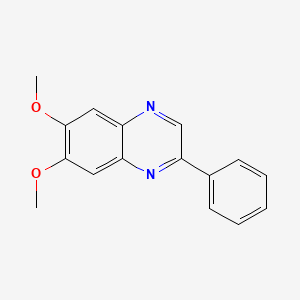

イソアプタミン: 同じ属に由来する別のアルカロイドで、同様の生物活性を示します.

アプトサミン: 抗菌性が強化された誘導体.

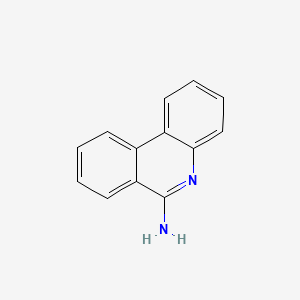

スベリトイドイン: 抗がん活性が顕著なアルカロイド.

アプタミンの独自性: アプタミンは、その独特の化学構造により、薬理作用を強化するための広範囲な構造修飾が可能である点が際立っています。 複数の経路を標的とし、幅広い生物活性を示すことから、創薬開発に貴重な化合物となっています .

生化学分析

Biochemical Properties

Aaptamine interacts with a variety of biomolecules, contributing to its diverse biological activities. For instance, it has been found to interact with various enzymes and proteins within the prokaryotic communities of the sponge Aaptos suberitoides

Cellular Effects

Aaptamine influences cell function in several ways. It has been reported to have strong antioxidant activity against the DPPH radical , suggesting that it may play a role in protecting cells from oxidative stress. Additionally, aaptamine has been found to exhibit antimicrobial and anticancer activities, indicating that it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of aaptamine’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, aaptamine derivatives have been found to exhibit antioxidant activity through mechanisms such as hydrogen atom transfer (HAT), single electron transfer (SET), proton loss (PL), and radical adduct formation (RAF) .

Transport and Distribution

Given its diverse biological activities, it is likely that aaptamine interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

Given its diverse biological activities, it is likely that aaptamine may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Aaptamine can be synthesized from 6,7-dimethoxy-1-methylisoquinoline through a series of reactions. The process involves nitration at C-8, oxidation to the nitro aldehyde, and condensation with nitromethane using alumina as a base to yield the alcohol. Dehydration of this alcohol produces the nitroethene, which is then treated with iron-acetic acid to produce aaptamine .

Industrial Production Methods: While specific industrial production methods for aaptamine are not extensively documented, the synthesis typically involves the aforementioned steps on a larger scale, with optimization for yield and purity.

化学反応の分析

反応の種類: アプタミンは、以下を含むさまざまな化学反応を起こします。

酸化: アプタミンは酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応によってアプタミン分子の官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応によって生成される主な生成物には、生物活性が強化されたさまざまなアプタミン誘導体があります .

類似化合物との比較

Isoaaptamine: Another alkaloid from the same genus with similar biological activities.

Aaptosamine: A derivative with enhanced antibacterial properties.

Suberitoidine: An alkaloid with notable anticancer activity.

Uniqueness of Aaptamine: Aaptamine stands out due to its unique chemical structure, which allows for extensive structural modifications to enhance its pharmacological properties. Its ability to target multiple pathways and exhibit a broad spectrum of biological activities makes it a valuable compound for drug discovery and development .

特性

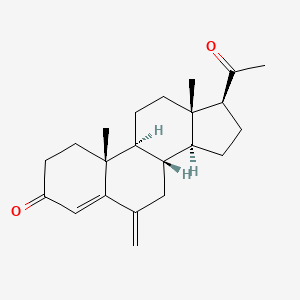

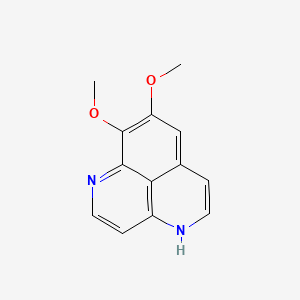

IUPAC Name |

11,12-dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),7,9,11-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-16-10-7-8-3-5-14-9-4-6-15-12(11(8)9)13(10)17-2/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERYGOYPBXIFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CC3=C2C(=C1)C=CN3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006106 | |

| Record name | 8,9-Dimethoxy-4H-benzo[de][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85547-22-4 | |

| Record name | Aaptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9-Dimethoxy-4H-benzo[de][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AAPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGW9D01COE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)